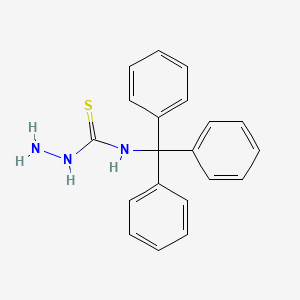
4-Trityl-3-thiosemicarbazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Trityl-3-thiosemicarbazide is a chemical compound with the molecular formula C20H19N3S and a molecular weight of 333.45 g/mol . It is a derivative of thiosemicarbazide, which has garnered significant attention due to its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
準備方法
The synthesis of 4-Trityl-3-thiosemicarbazide typically involves the reaction of trityl chloride with thiosemicarbazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction . The mixture is then heated under reflux for several hours, followed by cooling and crystallization to obtain the desired product.
化学反応の分析
4-Trityl-3-thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it into corresponding amines or thiols using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon for hydrogenation reactions). Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted thiosemicarbazides and their derivatives.
科学的研究の応用
4-Trityl-3-thiosemicarbazide has several scientific research applications:
作用機序
The mechanism of action of 4-Trityl-3-thiosemicarbazide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit carbonic anhydrase IX, an enzyme involved in regulating pH in cancer cells . This inhibition disrupts the cellular environment, leading to apoptosis (programmed cell death) of cancer cells. Additionally, its antimicrobial activity is linked to its ability to interfere with bacterial cell wall synthesis and function .
類似化合物との比較
4-Trityl-3-thiosemicarbazide can be compared with other thiosemicarbazide derivatives, such as:
1,3,4-Thiadiazoles: These compounds also exhibit antimicrobial and anticancer properties but differ in their structural framework and specific biological activities.
Thiosemicarbazones: These derivatives are known for their broad-spectrum biological activities, including antiviral, antimalarial, and anticancer effects. They often form complexes with metals, enhancing their biological activity.
The uniqueness of this compound lies in its specific trityl group, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
IUPAC Name |
1-amino-3-tritylthiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3S/c21-23-19(24)22-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,21H2,(H2,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBVNMVECCNIMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=S)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375397 |
Source


|
| Record name | 4-Trityl-3-thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21198-26-5 |
Source


|
| Record name | 4-Trityl-3-thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2',4'-Difluoro-[1,1'-biphenyl]-3-amine](/img/structure/B1302712.png)










